N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-1-piperidinecarboxamide
Overview
Description
N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H25N3O3 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.18959167 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Analgesic Agents
Research has led to the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds, characterized by their complex structures, were evaluated for their COX-1/COX-2 inhibitory activities, showcasing notable selectivity towards COX-2 inhibition, which is crucial for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. This work highlights the potential of structurally complex compounds in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
The design and synthesis of compounds with specific chemical structures, such as sulfonamides and carboxamides containing a substituted benzophenone moiety, have been explored for their potent antibacterial activities. These studies provide insights into structure-activity relationships, contributing to the development of new antibacterial agents. The findings indicate that certain derivatives exhibited significant inhibitory activity against a range of Gram-positive and Gram-negative bacteria, underscoring the importance of chemical structure in medicinal chemistry research (Vinaya et al., 2008).
Polymer Science Applications
In the realm of materials science, research into the synthesis of polyamides containing bioactive molecules like theophylline and thymine has been conducted. These studies not only expand the understanding of polymer chemistry but also open up possibilities for creating materials with specific biological or physical properties, potentially applicable in biotechnology and drug delivery systems (Hattori & Kinoshita, 1979).
Photopolymerization Initiators
The development of one-component visible light initiators based on naphthalimide derivatives showcases the intersection of organic synthesis and materials science. These compounds exhibit excellent photopolymerization initiating performance and stability, highlighting their potential in creating advanced materials for coatings and 3D printing technologies (Yang et al., 2018).
Properties
IUPAC Name |
N-[2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]piperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-16-14-12-4-5-13(7-6-12)15(14)17(23)21(16)11-8-19-18(24)20-9-2-1-3-10-20/h4-5,12-15H,1-3,6-11H2,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWNVBHOZWQORQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NCCN2C(=O)C3C4CCC(C3C2=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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